Cas no 897464-01-6 (N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)

N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide
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- Inchi: 1S/C23H23N3O2S/c1-16-3-7-18(8-4-16)21-14-26-19(15-29-23(26)25-21)13-22(27)24-12-11-17-5-9-20(28-2)10-6-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,27)
- InChI Key: JCWXQBUBCLGCPE-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=C(OC)C=C1)(=O)CC1=CSC2=NC(C3=CC=C(C)C=C3)=CN21
N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2606-0686-3mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-10mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-50mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-2μmol |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-2mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-20μmol |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-40mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-25mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-30mg |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2606-0686-10μmol |
N-[2-(4-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
897464-01-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide Related Literature
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide
Professional Introduction to N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-ylacetamide (CAS No. 897464-01-6)
N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-ylacetamide is a sophisticated organic compound with a molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 897464-01-6, represents a fusion of aromatic rings and heterocyclic systems, which are known for their potential in modulating biological pathways. The presence of functional groups such as the acetylamide moiety and the imidazo[2,1-b][1,3]thiazole core suggests a high degree of chemical complexity that could be leveraged for therapeutic applications.
The imidazo[2,1-b][1,3]thiazole scaffold is particularly noteworthy due to its structural similarity to several bioactive molecules that have demonstrated efficacy in various pharmacological contexts. Recent studies have highlighted the importance of this scaffold in the development of compounds that target inflammatory responses, bacterial infections, and even certain types of cancer. The incorporation of a 4-methylphenyl group into the molecule may enhance its binding affinity to specific biological targets by introducing steric and electronic modifications that optimize receptor interactions.
In addition to the structural features that make this compound intriguing from a chemical perspective, its pharmacological potential is further underscored by the presence of a 4-methoxyphenyl substituent. This group is commonly found in bioactive natural products and synthetic drugs, where it often serves to modulate metabolic stability and bioavailability. The combination of these two aromatic moieties with the central heterocyclic system creates a molecule that is likely to exhibit multifaceted interactions with biological systems.
The acetylamide functional group at the 3-position of the imidazo[2,1-b][1,3]thiazole ring is another critical feature that warrants detailed discussion. Acetylamides are well-known for their role as pharmacophores in drug discovery, often contributing to both potency and selectivity. In this context, the acetylamide moiety may serve as a key interaction point with biological targets, potentially facilitating the development of novel therapeutic agents. The synthesis of this compound would likely involve multi-step organic reactions that require careful optimization to ensure high yield and purity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with remarkable accuracy before they are synthesized in the laboratory. By leveraging molecular modeling techniques such as docking studies and quantum mechanical calculations, scientists can gain insights into how N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-ylacetamide might interact with proteins and other biomolecules. These predictions can guide experimental design and help identify promising derivatives for further investigation.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a candidate for use in agrochemicals or as an intermediate in the synthesis of more complex molecules. The ability to fine-tune its properties through structural modifications opens up numerous possibilities for tailored applications in various industries. Furthermore, the growing interest in green chemistry principles may encourage researchers to develop sustainable synthetic routes for producing this compound on an industrial scale.
In conclusion, N-2-(4-methoxyphenyl)ethyl-2-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-ylacetamide (CAS No. 897464-01-6) represents a promising area of research with significant potential for therapeutic and industrial applications. Its complex molecular architecture and diverse functional groups position it as a valuable candidate for further exploration in drug discovery and chemical synthesis. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex challenges in medicine and beyond.
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